
7-Ethyl-8-chloro-10-(1'-D-ribityl)isoalloxazine
- Click on QUICK INQUIRY to receive a quote from our team of experts.
- With the quality product at a COMPETITIVE price, you can focus more on your research.
Overview
Description
7-Ethyl-8-chloro-10-(1’-D-ribityl)isoalloxazine is a synthetic flavin derivative. Flavins are a group of organic compounds based on pteridine, which are known for their role in biological redox reactions. This compound is structurally related to riboflavin (vitamin B2) and is often used in biochemical research to study flavoproteins and their mechanisms.
Preparation Methods
Synthetic Routes and Reaction Conditions: The synthesis of 7-Ethyl-8-chloro-10-(1’-D-ribityl)isoalloxazine typically involves the condensation of appropriate ribityl derivatives with isoalloxazine precursors under controlled conditions. The reaction often requires the use of catalysts and specific solvents to ensure high yield and purity.
Industrial Production Methods: Industrial production of this compound may involve multi-step synthesis processes, including the purification of intermediates and final products using techniques such as crystallization, chromatography, and recrystallization. The exact methods can vary depending on the scale and desired purity of the final product.
Chemical Reactions Analysis
Types of Reactions: 7-Ethyl-8-chloro-10-(1’-D-ribityl)isoalloxazine can undergo various chemical reactions, including:
Oxidation: The compound can be oxidized to form different flavin derivatives.
Reduction: It can be reduced to form dihydroflavin derivatives.
Substitution: The chlorine atom can be substituted with other functional groups under specific conditions.
Common Reagents and Conditions:
Oxidation: Common oxidizing agents include hydrogen peroxide and potassium permanganate.
Reduction: Reducing agents such as sodium borohydride or lithium aluminum hydride are often used.
Substitution: Nucleophilic substitution reactions can be carried out using reagents like sodium methoxide or potassium tert-butoxide.
Major Products: The major products formed from these reactions depend on the specific conditions and reagents used. For example, oxidation may yield different flavin derivatives, while substitution reactions can produce a variety of substituted isoalloxazines.
Scientific Research Applications
7-Ethyl-8-chloro-10-(1’-D-ribityl)isoalloxazine has several applications in scientific research:
Chemistry: It is used as a model compound to study the redox properties of flavins and their role in catalysis.
Biology: The compound is employed in the study of flavoproteins, which are enzymes that contain a flavin moiety and are involved in various biological processes.
Medicine: Research on this compound contributes to understanding the mechanisms of flavin-dependent enzymes, which can lead to the development of new drugs and therapies.
Industry: It is used in the development of biosensors and other analytical tools due to its redox properties.
Mechanism of Action
The mechanism of action of 7-Ethyl-8-chloro-10-(1’-D-ribityl)isoalloxazine involves its role as a cofactor in flavoproteins. It participates in redox reactions by cycling between oxidized and reduced states. The compound interacts with various molecular targets, including enzymes and other proteins, to facilitate electron transfer and catalysis.
Comparison with Similar Compounds
- 7-Chloro-8-ethyl-10-(1’-D-ribityl)isoalloxazine
- 7-Methyl-8-chloro-10-(1’-D-ribityl)isoalloxazine
- 7,8-Diethyl-10-(1’-D-ribityl)isoalloxazine
Comparison: Compared to its analogs, 7-Ethyl-8-chloro-10-(1’-D-ribityl)isoalloxazine has unique properties due to the specific arrangement of its functional groups. These differences can affect its redox potential, binding affinity to proteins, and overall reactivity. The presence of the ethyl and chloro groups can influence the compound’s stability and its interactions with biological targets.
Properties
CAS No. |
42782-53-6 |
|---|---|
Molecular Formula |
C17H19ClN4O6 |
Molecular Weight |
410.8 g/mol |
IUPAC Name |
8-chloro-7-ethyl-10-[(2S,3S,4R)-2,3,4,5-tetrahydroxypentyl]benzo[g]pteridine-2,4-dione |
InChI |
InChI=1S/C17H19ClN4O6/c1-2-7-3-9-10(4-8(7)18)22(5-11(24)14(26)12(25)6-23)15-13(19-9)16(27)21-17(28)20-15/h3-4,11-12,14,23-26H,2,5-6H2,1H3,(H,21,27,28)/t11-,12+,14-/m0/s1 |
InChI Key |
YJDBQBUHLDNPPK-SCRDCRAPSA-N |
Isomeric SMILES |
CCC1=CC2=C(C=C1Cl)N(C3=NC(=O)NC(=O)C3=N2)C[C@@H]([C@@H]([C@@H](CO)O)O)O |
Canonical SMILES |
CCC1=CC2=C(C=C1Cl)N(C3=NC(=O)NC(=O)C3=N2)CC(C(C(CO)O)O)O |
Origin of Product |
United States |
Disclaimer and Information on In-Vitro Research Products
Please be aware that all articles and product information presented on BenchChem are intended solely for informational purposes. The products available for purchase on BenchChem are specifically designed for in-vitro studies, which are conducted outside of living organisms. In-vitro studies, derived from the Latin term "in glass," involve experiments performed in controlled laboratory settings using cells or tissues. It is important to note that these products are not categorized as medicines or drugs, and they have not received approval from the FDA for the prevention, treatment, or cure of any medical condition, ailment, or disease. We must emphasize that any form of bodily introduction of these products into humans or animals is strictly prohibited by law. It is essential to adhere to these guidelines to ensure compliance with legal and ethical standards in research and experimentation.




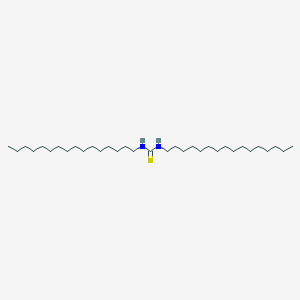


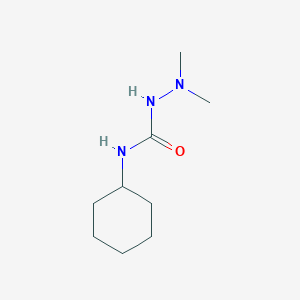
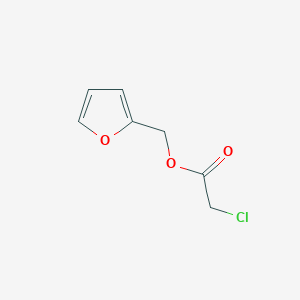
![Ethyl 4-[(2,4-dimethoxyphenyl)carbamoylamino]benzoate](/img/structure/B11950596.png)
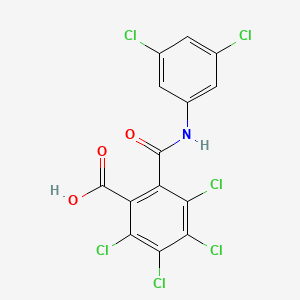

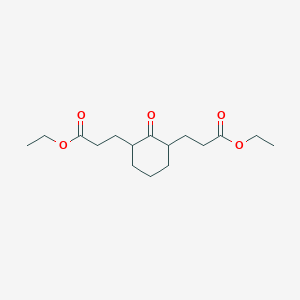
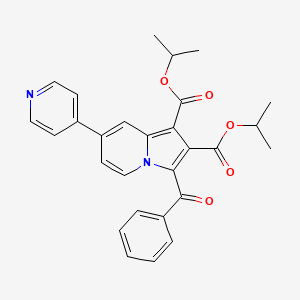
![N-[1-(benzylamino)-2,2,2-trichloroethyl]-2-chlorobenzamide](/img/structure/B11950623.png)
![1,3-Diphenylbenzo[f]quinoline](/img/structure/B11950640.png)
